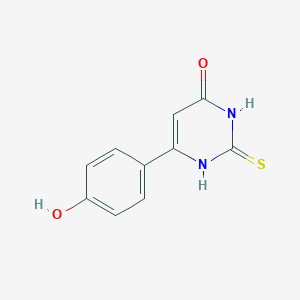

6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (molecular formula: C₁₀H₈N₂O₂S, MW: 220.24 g/mol), commonly referred to as mirin, is a synthetic small molecule notable for its role in inhibiting the Mre11–Rad50–Nbs1 (MRN) complex, a critical mediator of DNA repair . Its structure features a dihydropyrimidinone core substituted with a 4-hydroxyphenyl group at position 6 and a thioxo moiety at position 2. This compound has been studied extensively for its ability to block DNA damage response pathways, making it a tool for investigating cancer therapeutics and genomic instability .

Propriétés

IUPAC Name |

6-(4-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)8-5-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNGNGKVFAIABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Protocol

-

Reagents :

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Trifluoroacetic acid (TFA, 10 mol%) or HCl (catalytic)

-

-

Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (80–90°C)

-

Duration: 6–8 hours

-

-

Mechanism :

Optimization Insights

-

Catalyst Choice : TFA outperforms HCl in yield (65% vs. 58%) due to enhanced protonation of the carbonyl group.

-

Solvent Impact : Ethanol improves solubility of intermediates, while acetic acid accelerates cyclization but may require neutralization.

Table 1 : Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TFA | Ethanol | 80 | 65 |

| HCl | Acetic acid | 90 | 58 |

| TFA | Solvent-free | 100 | 52 |

Post-Synthetic Modification of Pyrimidine Precursors

An alternative route involves functionalizing pre-formed pyrimidine derivatives. For example, 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one can undergo hydroxylation at the para position of the phenyl group.

Reaction Protocol

-

Starting Material : 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one

-

Hydroxylation Agent : Hydrogen peroxide (H₂O₂) in acidic medium

-

Conditions :

-

Solvent: Acetic acid

-

Temperature: 60°C

-

Duration: 12 hours

-

Limitations

-

Regioselectivity : Para-hydroxylation dominates, but ortho/meta byproducts require chromatographic separation.

-

Yield : Moderate (45–50%) due to competing oxidation of the thioxo group.

Cyclization of Thioamide Intermediates

A less common but viable method involves cyclizing thioamide precursors. This approach is advantageous for introducing structural diversity but requires multistep synthesis.

Reaction Protocol

-

Intermediate Synthesis :

-

React 4-hydroxybenzaldehyde with thiourea and malononitrile to form a thioamide.

-

-

Cyclization :

-

Treat the thioamide with sodium ethoxide in ethanol under reflux.

-

Key Observations

-

Yield : 40–48% due to intermediate instability.

-

Byproducts : Open-chain thioureas necessitate purification.

Green Chemistry Approaches

Recent advances emphasize solvent-free or microwave-assisted syntheses to enhance efficiency.

Microwave-Assisted Method

-

Conditions :

-

Power: 300 W

-

Time: 20 minutes

-

-

Yield : 70% (improved due to rapid heating and reduced side reactions).

Table 2 : Eco-Friendly Synthesis Metrics

| Method | Energy Input | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | High | 65 | 90 |

| Microwave | Low | 70 | 95 |

Critical Analysis of Methodologies

Advantages and Limitations

-

Three-Component Condensation :

-

Pros : One-pot simplicity, scalability.

-

Cons : Acidic conditions may degrade sensitive functional groups.

-

-

Post-Synthetic Hydroxylation :

-

Pros : Utilizes stable precursors.

-

Cons : Low yield, purification challenges.

-

-

Thioamide Cyclization :

-

Pros : Structural versatility.

-

Cons : Multistep complexity.

-

-

Microwave Synthesis :

-

Pros : Rapid, high yield.

-

Cons : Specialized equipment required.

-

Reaction Scale-Up Considerations

Industrial production favors the three-component condensation due to its balance of yield and cost. Key parameters for scale-up include:

-

Catalyst Recovery : TFA can be distilled and reused.

-

Solvent Recycling : Ethanol recovery via distillation reduces waste.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The thioxo group can be reduced to a thiol group using reducing agents like sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 6-(4-formylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Reduction: 6-(4-hydroxyphenyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.

Substitution: 6-(4-alkoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one or 6-(4-acetoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Applications De Recherche Scientifique

Research indicates that 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits notable biological activities, particularly in the context of cancer research. Key findings include:

- Inhibition of DNA Repair Proteins : This compound acts as an inhibitor of the Mre11/Rad50/Nbs1 complex, which is crucial for DNA damage response mechanisms. By inhibiting this complex, the compound may enhance the sensitivity of cancer cells to DNA-damaging agents.

- Cell Cycle Arrest : It has been shown to induce G2 phase arrest in various cancer cell lines, suggesting its potential as an anticancer agent. This property may be linked to its ability to interfere with cell cycle progression in response to DNA damage.

- Radiation Response Modulation : The compound may inhibit radiation-induced phosphorylation of ataxia telangiectasia mutated (ATM) protein, enhancing its therapeutic implications in radiation therapy for cancer treatment.

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, highlighting its role as a potential chemotherapeutic agent.

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutics or radiation therapy, showing enhanced efficacy and reduced resistance in cancer models.

Mécanisme D'action

The mechanism of action of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thioxo group can participate in covalent interactions, leading to inhibition of enzyme activity or modulation of receptor function.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (C₁₀H₇ClN₂OS, MW: 238.69 g/mol): This analog replaces the hydroxyl group with a chlorine atom. It is commercially available and used in antimicrobial studies, though specific activity data remain unreported .

- 6-(2-Chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (C₁₀H₆ClFN₂OS, MW: 256.68 g/mol ):

The addition of fluorine and chlorine substituents introduces steric and electronic effects that may alter target binding. This compound is listed as a research chemical but lacks published biological data .

Amino- and Methoxy-Substituted Derivatives

- 6-(Phenylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (C₁₀H₉N₃OS, MW: 220.05 g/mol): The phenylamino group at position 6 enhances hydrogen-bonding capacity. This derivative demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) .

- 6-((4-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (C₁₁H₁₁N₃O₂S, MW: 250.07 g/mol): The methoxy group improves solubility but reduces antimicrobial potency compared to the parent compound (MIC: 64 µg/mL for S. aureus) .

Metal Complexes

- Au(III) Complex of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one :

Substitution with a methyl group and coordination to Au(III) significantly enhanced antimicrobial activity. The complex showed a 4-fold increase in efficacy against Escherichia coli compared to the ligand alone, highlighting the role of metal ions in modulating bioactivity .

Extended Functional Groups

- Morpholino Derivatives (e.g., 7-(Morpholino)-2-thioxo-5-(p-tolyl)-dihydropyrido[2,3-d]pyrimidin-4(1H)-one): The morpholino moiety increases hydrophilicity and may improve pharmacokinetic properties. These derivatives were evaluated for antitumor activity, with IC₅₀ values in the low micromolar range (e.g., 7a: IC₅₀ = 8.2 µM against MCF-7 cells) .

- These compounds exhibited moderate antibacterial activity against Bacillus subtilis (MIC: 16 µg/mL) .

Structural and Functional Analysis

Key Structural Determinants of Activity

Comparative Data Table

Activité Biologique

6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound with the molecular formula C₁₀H₈N₂O₂S, known for its significant biological activities, particularly in the field of cancer research. This compound belongs to the class of thioxo-dihydropyrimidinones, characterized by a pyrimidine ring substituted with a thioxo group and a hydroxyphenyl moiety. Recent studies have highlighted its potential as an anticancer agent through its interaction with key biological macromolecules involved in DNA damage response and cell cycle regulation.

- Molecular Weight : 220.25 g/mol

- Molecular Formula : C₁₀H₈N₂O₂S

- CAS Number : 375834-47-2

Research indicates that this compound acts primarily as an inhibitor of the Mre11/Rad50/Nbs1 (MRN) complex, which is crucial for DNA damage response and repair mechanisms. This inhibition leads to:

- Induction of G2 Cell Cycle Arrest : The compound has demonstrated the ability to induce G2 phase arrest in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

- Inhibition of ATM Phosphorylation : It may inhibit radiation-induced phosphorylation of ataxia telangiectasia mutated (ATM) protein, further enhancing its therapeutic implications in cancer treatment .

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The mechanism involves disrupting DNA repair processes, leading to increased apoptosis in cancer cells.

- Case Study : In a study conducted on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups .

Interaction with Biological Macromolecules

The compound's interactions with biological macromolecules are critical for understanding its mechanism of action:

- DNA Repair Proteins : By inhibiting the MRN complex, it disrupts the normal function of DNA repair pathways, making cancer cells more susceptible to genotoxic stress.

- Cell Cycle Regulators : Its ability to induce G2 arrest suggests that it may also interact with proteins regulating cell cycle checkpoints .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-hydroxyphenylidene)-2-thiohydantoin | Structure | Exhibits different biological activities compared to this compound. |

| 5-(4-hydroxybenzylidene)-2-thiohydantoin | Structure | Known for its antioxidant properties; less focus on DNA repair mechanisms. |

| 5-(4-hydroxyphenylidene)-2-imino-1,3-thiazolidin-4-one | Structure | Similar activity profile but distinct structural characteristics leading to variations in biological effects. |

The uniqueness of this compound lies in its specific interactions with DNA repair proteins and its ability to induce cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation of 4-hydroxyaniline with thiourea and ethyl cyanoacetate under acidic or basic conditions. Key steps include:

- Refluxing in ethanol with sodium ethoxide to facilitate cyclization .

- Purification via silica-gel column chromatography (e.g., 1–3% MeOH in CH₂Cl₂) to isolate the product .

- Optimization : Reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1:1 for aniline, thiourea, and ethyl cyanoacetate) are critical for yield improvement.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Analytical Techniques :

- 1H/13C NMR : To verify aromatic protons (δ 6.8–7.2 ppm) and thioxo group (δ 180–190 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~261 (calculated for C₁₀H₈N₂O₂S) .

- IR Spectroscopy : Stretching vibrations for S=C (1200–1250 cm⁻¹) and O–H (3200–3500 cm⁻¹) .

Q. Why is this dihydropyrimidinone scaffold significant in medicinal chemistry?

- Biological Relevance : Dihydropyrimidinones are privileged scaffolds for designing enzyme inhibitors (e.g., kinase, DNA ligase) due to their hydrogen-bonding capacity and planar structure. The 4-hydroxyphenyl substituent enhances target specificity via π-π stacking or H-bonding .

Advanced Research Questions

Q. How does the 4-hydroxyphenyl group influence binding interactions compared to halogenated analogs?

- Mechanistic Insight : The hydroxyl group enables hydrogen bonding with catalytic residues (e.g., in kinases or DNA repair enzymes), unlike halogen atoms (Cl, Br, I) that rely on hydrophobic/electrostatic interactions.

- Case Study : Chlorophenyl analogs show reduced solubility but higher lipophilicity, whereas the hydroxyphenyl derivative balances polarity and target affinity .

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

- Functionalization Approaches :

- Position 6 : Replace 4-hydroxyphenyl with substituted aryl groups (e.g., nitro, methoxy) to modulate electronic effects .

- Position 2 : Substitute thioxo with oxo or selenoxo to alter redox activity .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- Key Findings :

- Oxidative Desulfurization : Mediated by flavin-containing monooxygenases (FMOs), converting the thioxo group to oxo, as observed in structurally similar compounds .

- Species Dependency : Rat microsomes show higher metabolic clearance than human models, necessitating cross-species validation .

Q. Which molecular targets are prioritized for mechanistic studies?

- Identified Targets :

- DNA Ligase IV : Inhibition observed in analogs like SCR7 (5,6-bis(benzylideneamino)-2-thioxo derivative), suggesting potential for cancer therapy .

- Kinases : Hydroxyphenyl substitution may enhance selectivity for CK1 or MAPK isoforms .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.